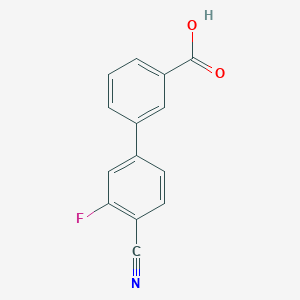

3-(4-Cyano-3-fluorophenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-cyano-3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYLWBSKSGNMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Cyano-3-fluorophenyl)benzoic acid chemical structure

An In-depth Technical Guide to 3-(4-Cyano-3-fluorophenyl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This compound (CAS No. 1393441-83-2) is a highly functionalized biaryl carboxylic acid poised for significant interest in drug discovery and materials science.[1][2] This technical guide provides a comprehensive scientific overview of this molecule, presenting its core chemical structure, a detailed, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling, and an expert analysis of its potential applications. While this compound is a relatively novel entity with limited published data, this paper synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Scaffold

In modern medicinal chemistry, the assembly of molecular scaffolds bearing multiple, strategically placed functional groups is paramount for developing next-generation therapeutics. The title compound, this compound, represents a quintessential example of such a scaffold. Its structure combines several key features:

-

A Biaryl Core: The biphenyl motif is a privileged structure in drug discovery, providing a rigid yet conformationally adaptable backbone ideal for occupying protein binding pockets.

-

A Carboxylic Acid: This group serves as a critical anchor for ionic interactions with biological targets, a versatile handle for further chemical modification (e.g., esterification, amidation), and often enhances aqueous solubility.

-

A Nitrile (Cyano) Group: As a potent hydrogen bond acceptor and a bioisostere for other functional groups, the cyano moiety can significantly influence binding affinity and metabolic stability.

-

A Fluorine Atom: The strategic placement of fluorine is a well-established tactic in drug design to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

This unique combination suggests potential applications as an intermediate for platelet aggregation inhibitors, anti-cancer agents, or as a component in advanced polymers where the cyano and fluoro groups can impart desirable electronic and thermal properties.[1][3][4]

Chemical Structure and Physicochemical Properties

The foundational properties of this compound are summarized below. While experimental data for properties such as melting point and solubility are not widely published, predictive values based on its structural analogues are included to guide experimental design.

| Property | Value | Source |

| CAS Number | 1393441-83-2 | [1][2] |

| Molecular Formula | C₁₄H₈FNO₂ | [1] |

| Molecular Weight | 241.22 g/mol | |

| Purity (Typical) | >95% | [2] |

| Predicted logP | ~2.9 | [5] (Calculated for isomer) |

| Predicted pKa | ~4.0 | Based on benzoic acid (pKa ~4.2) |

| Storage Conditions | Store at -20°C, desiccated | [1] |

Predicted Spectroscopic Profile

While a definitive experimental spectrum is not available in the literature, a robust prediction of its key spectroscopic features can be made based on the analysis of its constituent functional groups.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to be complex, showing distinct signals for the seven aromatic protons. Protons on the benzoic acid ring will likely appear as multiplets between δ 7.5 and 8.2 ppm. The protons on the fluorinated ring will show characteristic splitting patterns due to both H-H and H-F coupling. The acidic proton of the carboxylic acid will likely appear as a broad singlet downfield (>12 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): Approximately 12-14 distinct carbon signals are expected. The carboxyl carbon (C=O) should appear around δ 167 ppm. The cyano carbon (C≡N) is predicted in the δ 115-120 ppm range. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

-

FT-IR (ATR): Key vibrational bands are predicted as follows: a broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹, a sharp C≡N stretch near 2230 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations in the 1200-1300 cm⁻¹ region.

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most logical and efficient route to construct the biaryl backbone of this molecule is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed method is renowned for its high functional group tolerance, mild reaction conditions, and consistently high yields, making it an industry standard for C-C bond formation.[6]

The proposed synthesis involves the coupling of (3-carboxyphenyl)boronic acid with 4-bromo-2-fluorobenzonitrile .

Rationale for Reagent and Condition Selection

-

Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ and a phosphine ligand is standard. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often crucial for coupling sterically hindered or electronically deactivated partners.

-

Base: An aqueous base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base that is highly effective in these couplings.

-

Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is ideal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and boronic acid salt, facilitating the transmetalation step.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add (3-carboxyphenyl)boronic acid (1.2 equiv.), 4-bromo-2-fluorobenzonitrile (1.0 equiv.), potassium carbonate (2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

-

Inerting: Seal the flask and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed 1,4-dioxane and deionized water (4:1 ratio, e.g., 20 mL:5 mL) via syringe. Degassing prevents oxidation of the catalyst.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the 4-bromo-2-fluorobenzonitrile is consumed (typically 4-12 hours).

-

Quenching and Acidification: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL). Carefully add 1M HCl (aq.) dropwise with stirring until the pH of the aqueous layer is ~2-3. The product, being a carboxylic acid, will precipitate out of the aqueous phase and move into the organic layer upon protonation.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Potential Applications & Mechanistic Considerations

The structural motifs of this compound make it a compelling candidate for several high-value applications.

As a Core Fragment in Drug Discovery

This molecule serves as an advanced intermediate for inhibitors targeting a range of diseases. Benzoic acid derivatives are known to possess antimicrobial, anti-inflammatory, and antioxidant activities.[7][8] More specifically, cyanobenzoic acid structures are used as intermediates for therapeutic agents targeting thrombosis and cardiovascular diseases.[4]

The diagram below illustrates a hypothetical binding mode where the molecule's functional groups engage with a generic protein active site, demonstrating its potential as a pharmacophore.

Caption: Hypothetical binding interactions of the target molecule within a protein active site.

In Materials Science

Fluorinated aromatic carboxylic acids containing cyano groups are valuable monomers for high-performance polymers.[1] The fluorine atom can enhance thermal stability and chemical resistance, while the polar cyano group can modify the material's electronic and optical properties.[1] This makes the title compound a candidate for creating specialized polyesters or polyamides with applications in electronics or aerospace.

Safety and Handling

No specific safety data exists for this compound. However, based on structurally related compounds like 3-cyano-4-fluorobenzoic acid, the following precautions are advised:

-

Hazard Class: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a molecule of significant synthetic and applied interest. Its rational design incorporates several features highly valued in medicinal chemistry and materials science. While direct experimental data remains sparse, this guide provides a robust, predictive framework based on established scientific principles. The detailed Suzuki-Miyaura protocol offers a reliable and scalable method for its synthesis, paving the way for further investigation into its biological activities and material properties. It is our expert assessment that this compound represents a valuable building block for future research and development endeavors.

References

-

Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. (n.d.). Journal of the Korean Chemical Society. Retrieved January 22, 2026, from [Link]

-

3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. (2011, June 5). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

This compound, 95% Purity. (n.d.). CP Lab Safety. Retrieved January 22, 2026, from [Link]

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved January 22, 2026, from [Link]

-

3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. (2010, December 20). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Crystal Structure of the 4-Cyanophenyl 4-Perfluorohexylbenzoate. (1994). Sci-Hub. Retrieved January 22, 2026, from [Link]

-

This compound CAS 1393441-83-2. (n.d.). ChemExpress. Retrieved January 22, 2026, from [Link]

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents.

-

3-Cyano-4-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 22, 2026, from [Link]

- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.). Google Patents.

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 22, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]

-

Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]

-

I need help filling out the table of this NMR analysis of Benzoic acid... (2021). Chegg. Retrieved January 22, 2026, from [Link]

-

4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 5. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | C14H8FNO2 | CID 56763829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-(4-Cyano-3-fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 3-(4-Cyano-3-fluorophenyl)benzoic acid (CAS No. 1393441-83-2), a key intermediate in various research and development applications. This document collates essential data including molecular structure, molecular weight, and storage conditions. It further outlines detailed, field-proven methodologies for the experimental determination of critical physical characteristics such as melting point, solubility, and spectral properties (¹H NMR, ¹³C NMR, and IR). This guide is intended to serve as a vital resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound, ensuring scientific integrity and facilitating reproducible experimental outcomes.

Introduction

This compound is a biphenyl derivative characterized by the presence of a cyano and a fluoro substituent on one phenyl ring and a carboxylic acid group on the other. This unique substitution pattern imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a centralized repository of this information, coupled with practical experimental protocols.

Core Physical and Chemical Properties

A summary of the fundamental properties of this compound is presented below. It is critical to note that while some properties are readily available, others, such as melting and boiling points, require experimental determination for which standardized protocols are provided in the subsequent sections.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1393441-83-2 | [1] |

| Molecular Formula | C₁₄H₈FNO₂ | [1] |

| Molecular Weight | 241.22 g/mol | |

| Appearance | White to off-white solid (typical) | General knowledge |

| Storage Temperature | -20°C | [1] |

Note: Purity is typically >98% as supplied by commercial vendors.

Experimental Methodologies for Physical Property Determination

The following sections detail the standardized experimental procedures for determining key physical properties of this compound. The causality behind each step is explained to ensure a deep understanding of the methodology.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range is expected.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A dry sample prevents depression of the melting point by residual solvent, and a fine powder ensures efficient and uniform heat transfer.[2]

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[3] Tap the tube gently to pack the sample at the bottom. Proper packing prevents the sample from shrinking away from the heated zone.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[3] This slow heating rate near the melting point is crucial for an accurate determination.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound is essential for selecting appropriate solvents for reactions, purification, and analysis. The "like dissolves like" principle is a good starting point for predicting solubility.[4]

Protocol: Qualitative Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Sample Preparation: Place approximately 10-20 mg of the compound into separate, labeled test tubes for each solvent.

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube.

-

Observation: Agitate the mixture vigorously for about 30 seconds at room temperature and then allow it to stand. Observe whether the solid dissolves completely, partially, or not at all.

-

Heating: If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent at both room temperature and with heating.

Caption: Process for Qualitative Solubility Analysis.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[5]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Protocol: KBr Pellet Method for Solid Samples

-

Sample and KBr Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[6] KBr is used as it is transparent in the IR region.[6]

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet. A transparent pellet is essential to minimize scattering of the IR beam.[6]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[1] The recommended storage temperature is -20°C.[1]

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Based on related compounds, potential hazards may include skin, eye, and respiratory irritation.[7][8][9]

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies required for their determination. By adhering to these protocols, researchers can ensure the generation of accurate and reliable data, which is crucial for the successful application of this compound in their work.

References

-

PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ChemExpress. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

A-Z Chemistry. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

ResearchGate. (2021, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Stuvia. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

-

ExportersIndia.com. (n.d.). 4-cyano-3-fluorophenylboronic Acid Api Boiling Point: 354.4A 52.0 A C(Predicted). Retrieved from [Link]

-

PubChem. (n.d.). 3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. westlab.com [westlab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. books.rsc.org [books.rsc.org]

- 6. kinteksolution.com [kinteksolution.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Navigating the Synthesis and Application of Cyano-Fluorinated Biphenyl Carboxylic Acids: A Technical Guide

An In-depth Exploration of 4'-(Cyano)-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its Isomers for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biphenyls in Modern Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic introduction of fluorine atoms and cyano groups into this framework can dramatically influence the molecule's physicochemical and biological properties. This guide focuses on a specific, yet highly significant, member of this class: 4'-(Cyano)-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acid , a compound with emerging relevance in drug discovery and chemical biology.

Physicochemical Properties and Structural Attributes

The unique arrangement of the cyano, fluoro, and carboxylic acid functionalities on the biphenyl core imparts a distinct set of properties to these molecules. The electron-withdrawing nature of the cyano and fluoro groups significantly impacts the electronic distribution across the aromatic rings, influencing acidity, reactivity, and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 1260811-82-2 | PubChem[1] |

| Molecular Formula | C14H8FNO2 | PubChem[1] |

| Molecular Weight | 241.22 g/mol | PubChem[1] |

| IUPAC Name | 4-(4-cyano-3-fluorophenyl)benzoic acid | PubChem[1] |

Strategic Synthesis of Cyano-Fluorinated Biphenyl Carboxylic Acids

The synthesis of asymmetrically substituted biphenyls like 4'-(Cyano)-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid typically relies on modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is the most prevalent and efficient method for constructing the C-C bond between the two phenyl rings.

Retrosynthetic Analysis and Key Building Blocks

A logical retrosynthetic approach involves disconnecting the biphenyl bond, leading to two key precursors: a boronic acid (or ester) derivative and an aryl halide.

Caption: Retrosynthetic approach for 4'-(Cyano)-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the synthesis of the target compound. Optimization of reaction conditions (catalyst, base, solvent, temperature) is often necessary to achieve high yields.

Materials:

-

4-Carboxyphenylboronic acid

-

4-Bromo-2-fluorobenzonitrile

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or another suitable base

-

1,4-Dioxane and Water (solvent system)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask, under an inert atmosphere, dissolve palladium(II) acetate and the phosphine ligand in degassed 1,4-dioxane. Stir for 10-15 minutes to allow for catalyst pre-formation.

-

Reaction Setup: To the catalyst mixture, add 4-carboxyphenylboronic acid, 4-bromo-2-fluorobenzonitrile, and potassium carbonate.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water. The ratio is typically between 3:1 and 5:1.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

-

Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated biphenyl carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of 4'-(Cyano)-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid makes it an attractive building block for targeting various biological pathways.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of enzymes, while the fluorinated and cyanated phenyl ring can engage in specific hydrophobic and electronic interactions to enhance potency and selectivity.

-

Receptor Modulation: These compounds can serve as scaffolds for the development of agonists or antagonists for various receptors, where the biphenyl structure provides a rigid framework for orienting key pharmacophoric features.

-

Metabolic Stability: The presence of the fluorine atom can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.

Analytical Characterization

The purity and identity of 3-(4-Cyano-3-fluorophenyl)benzoic acid and its isomers are typically confirmed using a combination of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of these compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid or formic acid for improved peak shape.[2]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation, confirming the connectivity of the atoms. 19F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O and O-H) stretches.

Conclusion and Future Perspectives

The strategic design and synthesis of fluorinated biphenyl carboxylic acids, such as 4'-(Cyano)-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, represent a significant area of research with broad implications for drug discovery and materials science. The methodologies outlined in this guide provide a foundation for the synthesis and characterization of these valuable compounds. Future research will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of their utility in novel therapeutic and technological applications.

References

-

PubChem. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

Sources

3-(4-Cyano-3-fluorophenyl)benzoic acid molecular weight

An In-depth Technical Guide to 3-(4-Cyano-3-fluorophenyl)benzoic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized biphenyl derivative of significant interest to researchers in medicinal chemistry and materials science. We will detail its core physicochemical properties, including its precise molecular weight, and present a robust, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling. The guide elucidates the causality behind experimental choices and outlines self-validating analytical methodologies for quality control. Furthermore, we explore the compound's primary application as a strategic building block in the development of advanced pharmaceutical agents, particularly in the context of androgen receptor modulators. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a biphenyl scaffold, a key structural motif in many active pharmaceutical ingredients (APIs) and functional materials. Its importance stems from the unique electronic and steric properties conferred by its three distinct functional groups:

-

Carboxylic Acid: Provides a primary reactive handle for amide bond formation, esterification, or coordination to metal centers. Its acidity and potential for hydrogen bonding are critical for molecular recognition in biological systems.

-

Nitrile (Cyano Group): A strong electron-withdrawing group and a powerful hydrogen bond acceptor. It is a common pharmacophore that can enhance binding affinity to biological targets and is often used as a bioisostere for other functional groups.

-

Fluorine Atom: The strategic placement of fluorine ortho to the nitrile group significantly modulates the molecule's electronic properties, pKa, metabolic stability, and membrane permeability. This substitution is a widely used tactic in modern drug design to fine-tune a candidate's pharmacokinetic and pharmacodynamic profile.

The combination of these features makes this molecule a "privileged scaffold" for building libraries of compounds aimed at complex biological targets.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its effective use in any research or development workflow.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1393441-83-2 | [1] |

| Molecular Formula | C₁₄H₈FNO₂ | [1] |

| Molecular Weight | 241.22 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O | N/A |

| Hydrogen Bond Donors | 1 (estimated for isomer) | [2] |

| Hydrogen Bond Acceptors | 4 (estimated for isomer) | [2] |

| XLogP3 | 2.9 (estimated for isomer) | [2] |

| Storage Temperature | -20°C | [1] |

Note: Some properties are estimated based on the closely related structural isomer, 4-(4-cyano-3-fluorophenyl)benzoic acid, as detailed in PubChem.[2]

Synthesis and Retrosynthetic Analysis

The biphenyl core of the target molecule strongly suggests a palladium-catalyzed cross-coupling reaction as the most efficient and modular synthetic strategy. A Suzuki coupling is the preferred method due to the commercial availability and stability of the required boronic acid and aryl halide starting materials.

Retrosynthetic Analysis

The logical disconnection of the molecule points to the central carbon-carbon bond between the two phenyl rings. This leads back to two commercially available or readily synthesized precursors.

Caption: Retrosynthetic analysis via Suzuki coupling.

Experimental Protocol: Suzuki Coupling

This protocol describes a robust, self-validating procedure for the synthesis of the title compound. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

4-Bromo-2-fluorobenzonitrile (1.0 eq)

-

3-Carboxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Rationale: Using an excess of the boronic acid drives the reaction to completion. Anhydrous K₂CO₃ is a crucial base required for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction. Maintaining an inert atmosphere is critical for catalytic turnover.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water for a 5 mmol scale reaction).

-

Rationale: The dioxane/water solvent system is effective at dissolving both the organic precursors and the inorganic base, creating a homogenous reaction mixture necessary for efficient catalysis.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

-

Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The reaction is complete upon full consumption of the limiting reagent (4-bromo-2-fluorobenzonitrile).

-

Workup (Quenching & Extraction): a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Carefully acidify the aqueous layer with 2M HCl until the pH is ~2-3. The product, being a carboxylic acid, will precipitate or move into the organic layer. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic extracts and wash with brine.

-

Purification: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Applications in Drug Discovery

The structural motifs within this compound are highly relevant to the design of inhibitors for challenging therapeutic targets, most notably the androgen receptor (AR). The anti-prostate cancer drugs Apalutamide and Enzalutamide feature related fluorinated cyanophenyl structures, highlighting the importance of this pharmacophore.[3][4][5]

Case Study: A Building Block for Novel Androgen Receptor Antagonists

While not a direct precursor in published syntheses of Apalutamide, this compound serves as an ideal starting point for generating novel analogues to explore the structure-activity relationship (SAR) of this drug class. The carboxylic acid can be readily coupled with various amine-containing fragments to probe different binding pockets of the AR.

The following workflow illustrates how the title compound could be elaborated into a potential AR antagonist.

Caption: Synthetic pathway to a novel AR antagonist.

This modular approach allows for the rapid synthesis of a focused library of compounds, enabling researchers to optimize properties like potency, selectivity, and metabolic stability.[6]

Analytical Methodologies

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is mandatory.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A self-validating HPLC method provides quantitative purity data.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Validation: The primary peak should be >98% by area normalization. Peak identity should be confirmed by co-injection with a certified reference standard or by online mass spectrometry (LC-MS) to confirm the expected mass-to-charge ratio [M-H]⁻ of 240.22.

Structural Elucidation by Spectroscopy

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.[7]

-

¹H NMR (Proton NMR): The spectrum will show a complex series of multiplets in the aromatic region (approx. 7.5-8.5 ppm). The integration of this region should correspond to 8 protons. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, with coupling to adjacent aromatic protons. This is a powerful technique for confirming the presence and environment of the fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum will show 14 distinct carbon signals, including the characteristic nitrile carbon (~115-120 ppm) and the carbonyl carbon of the acid (~165-170 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode will show a prominent ion corresponding to the deprotonated molecule at m/z 240.22.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact CAS number should always be consulted, data from closely related analogues provides a strong indication of potential hazards.

-

Potential Hazards: Based on structurally similar compounds, this substance should be treated as potentially harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid generating dust. Use appropriate engineering controls to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[1]

Conclusion

This compound, with a molecular weight of 241.22 g/mol , is a high-value chemical intermediate whose utility is derived from its unique combination of reactive and modulating functional groups. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its purity can be rigorously assessed using standard analytical techniques. Its primary value lies in its application as a versatile building block for the discovery of new therapeutic agents, particularly in oncology. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research and development programs.

References

-

Chemsrc. 3-cyano-4-(4-fluorophenoxy)benzoic acid | CAS#:918880-67-8. Chemsrc Website. [Link]

- Google Patents. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.

-

PubChem. 3-(4-Fluorophenyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

MOLBASE. Benzoic acid, 4-methoxy-, 4-cyano-2-fluorophenyl ester|94611-25-3. MOLBASE Website. [Link]

-

ResearchGate. Synthesis of apalutamide (XXI). ResearchGate Website. [Link]

-

Mol-Instincts. 4-Cyano-3-fluorophenyl 4-butoxybenzoate Properties vs Pressure. Mol-Instincts Website. [Link]

-

PubChem. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

European Patent Office. EP 3802515 B1 - PROCESS FOR THE PREPARATION OF APALUTAMIDE. EPO Website. [Link]

- Google Patents. CN112645880A - Synthetic method of enzalutamide.

-

PubMed. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles. National Library of Medicine. [Link]

-

MDPI. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis. MDPI Website. [Link]

-

MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI Website. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | C14H8FNO2 | CID 56763829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1227502-36-4|4-Cyano-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

3-(4-Cyano-3-fluorophenyl)benzoic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Cyano-3-fluorophenyl)benzoic acid as a Putative Gastrin-Releasing Peptide Receptor (GRPR) Modulator

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for this compound, a novel small molecule with potential therapeutic applications. Based on structural similarities to known pharmacophores, we postulate that this compound functions as a modulator of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes, including cancer cell proliferation. This document will delve into the molecular intricacies of the GRPR signaling pathway, propose a series of robust experimental protocols to validate this hypothesis, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound

The quest for targeted cancer therapies has led to the exploration of a multitude of molecular pathways that drive oncogenesis. The Gastrin-Releasing Peptide Receptor (GRPR), a member of the bombesin receptor family, has emerged as a compelling target due to its overexpression in a variety of human tumors, including those of the prostate, breast, lung, and pancreas.[1][2][3] Endogenous ligands for GRPR, such as gastrin-releasing peptide (GRP), are known to act as potent growth factors for cancer cells.[1][2] Consequently, the development of molecules that can modulate GRPR activity holds significant promise for cancer diagnostics and therapeutics.

While this compound is a novel chemical entity with a currently uncharacterized mechanism of action, its structural motifs bear resemblance to components of known GRPR-targeting agents. Specifically, the "3-cyano-4-fluorobenzoyl" group is a key component of peptide-based radiotracers designed for positron emission tomography (PET) imaging of GRPR-expressing tumors.[1][2][3] This structural alert provides a strong rationale for investigating this compound as a potential modulator of GRPR signaling. This guide will, therefore, proceed under the working hypothesis that this compound interacts with and modulates the activity of GRPR.

The Gastrin-Releasing Peptide Receptor (GRPR) Signaling Cascade

GRPR is a G-protein coupled receptor (GPCR) that, upon binding its ligand, initiates a cascade of intracellular signaling events.[1] Understanding this pathway is crucial for elucidating the potential effects of this compound.

The canonical GRPR signaling pathway is initiated by the binding of a ligand, such as GRP, which induces a conformational change in the receptor. This, in turn, facilitates the coupling of the receptor to heterotrimeric G proteins, primarily of the Gq/11 family. The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates various downstream effectors, including calcium/calmodulin-dependent protein kinases (CAMKs). Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates a host of cellular proteins, leading to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). The culmination of these signaling events is the promotion of cell proliferation, survival, and migration.

Figure 1: Hypothesized GRPR signaling pathway modulated by this compound.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound modulates GRPR, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical progression from target engagement to cellular phenotype.

Target Engagement: Does the Compound Bind to GRPR?

The initial and most critical step is to determine if this compound directly interacts with GRPR. A radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Culture a human prostate cancer cell line known to overexpress GRPR (e.g., PC-3 cells).

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Assay:

-

Incubate the cell membranes with a known radiolabeled GRPR ligand (e.g., [125I]-Bombesin) in the presence of increasing concentrations of this compound.

-

Include control groups: a "total binding" group with only the radioligand and a "non-specific binding" group with the radioligand and a high concentration of an unlabeled, known GRPR ligand.

-

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound and determine the half-maximal inhibitory concentration (IC50).

| Parameter | Description | Expected Outcome for a GRPR Binder |

| IC50 | Concentration of the compound that displaces 50% of the radioligand. | A measurable and potent IC50 value. |

| Ki | Inhibitory constant, calculated from the IC50. | A low Ki value indicates high binding affinity. |

Functional Activity: Is the Compound an Agonist or Antagonist?

Once binding is established, the functional consequence of this interaction must be determined. Does this compound activate GRPR (agonist activity) or block its activation by the native ligand (antagonist activity)? This can be assessed by measuring the downstream second messengers, such as intracellular calcium mobilization.

Experimental Protocol: Intracellular Calcium Flux Assay

-

Cell Preparation: Plate GRPR-expressing cells (e.g., PC-3) in a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Mode:

-

Add increasing concentrations of this compound to the cells.

-

Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a known GRPR agonist (e.g., GRP) at its EC50 concentration.

-

Measure the change in fluorescence. A decrease in the GRP-induced fluorescence signal indicates antagonist activity.

-

-

Data Analysis:

-

Agonist: Plot the fluorescence response against the compound concentration to determine the half-maximal effective concentration (EC50).

-

Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

| Activity | Expected Outcome |

| Agonist | Dose-dependent increase in intracellular calcium. |

| Antagonist | Dose-dependent inhibition of GRP-induced calcium flux. |

| No Activity | No effect on baseline or GRP-induced calcium levels. |

Downstream Signaling Pathway Analysis

To confirm that the observed functional activity is mediated through the canonical GRPR pathway, the phosphorylation status of key downstream signaling proteins, such as ERK1/2, should be examined.

Experimental Protocol: Western Blotting for p-ERK1/2

-

Cell Treatment: Treat GRPR-expressing cells with this compound at various concentrations and for different time points. Include a positive control (GRP treatment) and a negative control (vehicle).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Figure 2: Experimental workflow for Western blot analysis of p-ERK1/2.

Cellular Phenotypic Assays

The ultimate goal of a therapeutic agent is to elicit a desired cellular response. Based on the role of GRPR in cancer, the effect of this compound on cell proliferation should be assessed.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed GRPR-expressing cells in a 96-well plate at a low density.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

Assay: Add the MTT reagent or CellTiter-Glo® reagent to the wells and measure the absorbance or luminescence, respectively, according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability as a function of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

| Assay | Principle | Expected Outcome for an Antagonist |

| MTT | Measures metabolic activity. | Dose-dependent decrease in cell viability. |

| CellTiter-Glo® | Measures ATP levels. | Dose-dependent decrease in cell viability. |

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound centered on the modulation of the Gastrin-Releasing Peptide Receptor. The proposed experimental workflow provides a rigorous and logical framework for validating this hypothesis, from initial target binding to downstream cellular effects. The successful execution of these studies will not only elucidate the molecular mechanism of this novel compound but also provide critical insights into its potential as a therapeutic agent for GRPR-expressing cancers.

Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and further structural optimization to enhance potency and selectivity. The data generated from the protocols described herein will form the essential foundation for the continued development of this compound as a potential clinical candidate.

References

-

National Center for Biotechnology Information. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. PubChem Compound Summary for CID 49850617. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. PubChem Compound Summary for CID 49851608. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. PubChem Compound Summary for CID 53384218. Retrieved from [Link]

Sources

- 1. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 3-(4-Cyano-3-fluorophenyl)benzoic Acid

A Note on the Subject Compound: Direct experimental data on the biological activity of 3-(4-Cyano-3-fluorophenyl)benzoic acid is not extensively available in publicly accessible literature. This guide, therefore, leverages established knowledge of structurally analogous compounds to build a scientifically robust hypothesis regarding its potential therapeutic action. The primary focus will be on its likely role as a modulator of the androgen receptor, a target of significant interest in various therapeutic areas.

Introduction: The Rationale for Investigating this compound

The chemical scaffold of this compound suggests a potential for interaction with nuclear hormone receptors. Specifically, the presence of a cyanophenyl group is a common feature in a class of molecules known as Selective Androgen Receptor Modulators (SARMs). One such compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), has demonstrated high binding affinity for the androgen receptor and has been investigated for its potential in male contraception.[1] The structural similarity between the "4-cyano-3-fluorophenyl" moiety of our topic compound and the "4-cyano-3-trifluoromethyl-phenyl" group in S-23 provides a strong basis for hypothesizing a similar mechanism of action.

This guide will, therefore, explore the potential of this compound as a novel SARM. We will delve into the underlying biology of the androgen receptor, propose a hypothetical mechanism of action for this compound, and outline a comprehensive research and development workflow to validate this hypothesis.

The Androgen Receptor: A Key Therapeutic Target

The androgen receptor (AR) is a member of the nuclear receptor superfamily that plays a crucial role in the development and maintenance of male reproductive tissues and other physiological processes.[2][3] Upon binding to androgens like testosterone and dihydrotestosterone, the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of a wide array of genes.[2][3]

Dysregulation of AR signaling is implicated in a variety of diseases, most notably prostate cancer, where it is a primary driver of tumor growth and progression.[3][4] Consequently, the AR is a major target for therapeutic intervention. While traditional anti-androgen therapies have been successful, they are often associated with undesirable side effects due to their systemic blockade of androgen action.

Hypothesized Mechanism of Action: Selective Androgen Receptor Modulation

We propose that this compound acts as a selective androgen receptor modulator. SARMs are a class of compounds that bind to the AR and exhibit tissue-selective agonist or antagonist activity. This selectivity offers the potential for therapeutic benefits in target tissues while minimizing adverse effects in others.

The proposed mechanism involves the binding of this compound to the ligand-binding domain of the AR. This interaction would induce a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and subsequent modulation of gene expression. The specific nature of this modulation—whether agonistic or antagonistic—would likely be tissue-dependent and would need to be determined experimentally.

Visualizing the Proposed Signaling Pathway

Caption: Proposed signaling pathway of this compound.

A Roadmap for Investigation: A Hypothetical Drug Discovery Workflow

To validate the hypothesized biological activity of this compound, a systematic and rigorous drug discovery and development process is essential. The following outlines a potential workflow, from initial synthesis to preclinical evaluation.

Phase 1: Chemical Synthesis and Characterization

The initial step involves the chemical synthesis of this compound. Several synthetic routes could be envisioned, potentially starting from commercially available precursors. A detailed protocol for a plausible synthesis is provided below.

Protocol: Synthesis of this compound

-

Starting Materials: 3-bromo-benzoic acid and 4-cyano-3-fluorophenylboronic acid.

-

Reaction: Suzuki-Miyaura cross-coupling reaction.

-

Procedure: a. To a reaction vessel, add 3-bromo-benzoic acid (1 equivalent), 4-cyano-3-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents). b. Add a suitable base, for example, potassium carbonate (2 equivalents), and a solvent system such as a mixture of toluene, ethanol, and water. c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product. e. Collect the solid product by filtration and wash with water. f. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and HPLC.

Phase 2: In Vitro Evaluation

Once the compound is synthesized and characterized, its biological activity can be assessed through a series of in vitro assays.

Protocol: Androgen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to the androgen receptor.

-

Method: Competitive radioligand binding assay.

-

Procedure: a. Prepare a cell lysate or purified AR protein. b. Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and varying concentrations of the test compound. c. After incubation, separate the bound and free radioligand using a suitable method (e.g., filtration through a glass fiber filter). d. Measure the amount of bound radioactivity using a scintillation counter. e. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

Protocol: AR Transactivation Assay

-

Objective: To determine the functional activity (agonist or antagonist) of the compound on the androgen receptor.

-

Method: Reporter gene assay.

-

Procedure: a. Use a cell line (e.g., PC-3 or LNCaP prostate cancer cells) that has been transiently or stably transfected with two plasmids: one expressing the full-length human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. b. Treat the cells with varying concentrations of the test compound, in the presence (for antagonist testing) or absence (for agonist testing) of a known AR agonist (e.g., dihydrotestosterone). c. After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). d. Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of the compound.

| In Vitro Assay | Parameter Measured | Hypothetical Outcome for a Potent SARM |

| AR Binding Assay | Ki (inhibition constant) | Low nanomolar range |

| AR Transactivation Assay | EC50 / IC50 | Potent agonist or antagonist activity |

| Cell Proliferation Assay | GI50 (growth inhibition) | Inhibition of androgen-dependent cell growth |

Phase 3: In Vivo Preclinical Studies

Promising candidates from in vitro screening would advance to in vivo studies using animal models to assess their efficacy, pharmacokinetics, and safety.

Protocol: Hershberger Assay in a Castrated Rat Model

-

Objective: To assess the androgenic and anabolic activity of the compound in vivo.

-

Model: Orchidectomized (castrated) male rats.

-

Procedure: a. Administer the test compound at various doses to groups of castrated rats for a specified period (e.g., 7-10 days). b. Include a vehicle control group and a positive control group (e.g., testosterone propionate). c. At the end of the treatment period, euthanize the animals and carefully dissect and weigh androgen-sensitive tissues, including the ventral prostate, seminal vesicles (androgenic activity), and the levator ani muscle (anabolic activity). d. Compare the tissue weights of the treated groups to the control groups to determine the androgenic and anabolic potency of the compound.

Visualizing the Drug Discovery Workflow

Caption: A hypothetical workflow for the discovery and preclinical development of this compound.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently limited, its structural features strongly suggest its potential as a selective androgen receptor modulator. The proposed research and development workflow provides a comprehensive framework for validating this hypothesis. Future investigations should focus on the synthesis and rigorous biological evaluation of this compound. The discovery of a novel, potent, and selective SARM would represent a significant advancement in the treatment of a wide range of conditions, from prostate cancer to muscle wasting and osteoporosis.

References

- Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds.

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI.

- 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Benzoic acid derivatives.

-

Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. [Link]

-

In vitro and in vivo hypoglycemic effects of cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, an anthocyanin isolated from purple-fleshed sweet potato. Food Chemistry. [Link]

-

3-Cyano-4-[ 18 F]fluoro-benzoyl-Ala(SO 3 H)-Ala(SO 3 H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH 2. NCBI. [Link]

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. MDPI. [Link]

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.

-

Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy. Translational Andrology and Urology. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

-

In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. The AAPS Journal. [Link]

-

Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. ResearchGate. [Link]

-

Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. Cancers (Basel). [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

4-CYANO-BENZOIC ACID DERVATIVE. COMPOUNDS. Google Patents. [Link]

Sources

- 1. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Cyano-3-fluorophenyl)benzoic acid

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-(4-Cyano-3-fluorophenyl)benzoic acid , a substituted bi-aryl carboxylic acid of interest in medicinal chemistry and materials science. The structural complexity of this molecule, featuring a biphenyl core with fluorine, cyano, and carboxylic acid functionalities, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering insights into the expected spectroscopic data and the underlying principles of their interpretation.

Molecular Structure and Analytical Rationale

The unique arrangement of substituents on the two phenyl rings of this compound dictates its electronic and conformational properties. Spectroscopic analysis is therefore crucial for confirming the connectivity and chemical environment of each atom within the molecule. The molecular formula is C₁₄H₈FNO₂ with a molecular weight of 241.22 g/mol .[1] A logical workflow for the characterization of this compound involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The spectrum will likely be complex due to spin-spin coupling between neighboring protons and through-space coupling with the fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Justification |

| H (Carboxyl) | > 12.0 | Broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent. |

| H2 | ~8.2 | Singlet (or narrow triplet) | J ≈ 1.5 Hz | This proton is ortho to the carboxylic acid group and meta to the substituted phenyl ring, leading to a downfield shift. It will appear as a singlet or a narrow triplet due to small meta couplings to H4 and H6. |

| H6 | ~8.0 | Doublet of doublets | J ≈ 7.8, 1.5 Hz | This proton is ortho to the carboxylic acid group and will be split by the adjacent H5 (ortho coupling) and H4 (meta coupling). |

| H4 | ~7.8 | Doublet of doublets | J ≈ 7.8, 1.5 Hz | This proton is meta to both the carboxylic acid and the substituted phenyl group and will be split by H5 (ortho coupling) and H2/H6 (meta couplings). |

| H5 | ~7.6 | Triplet | J ≈ 7.8 Hz | This proton is coupled to two adjacent protons (H4 and H6), resulting in a triplet. |

| H2' | ~7.9 | Doublet | J ≈ 8.0 Hz | This proton is ortho to the fluorine atom and will show a characteristic ortho coupling to H6'. |

| H6' | ~7.8 | Doublet of doublets | J ≈ 8.0, 2.0 Hz | This proton is coupled to H5' (ortho coupling) and will also show a smaller meta coupling to the fluorine atom. |